N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is an organic compound with a complex structure that includes a pyrazole ring, a methoxyphenyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,1,1-trichloro-4-methoxy-6-(4-methoxyphenyl)hex-3-en-2-one with hydrazine hydrochloride under conventional or microwave heating . The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carboxamide group can produce corresponding amines.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
- 5-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxylates
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, such as the combination of a pyrazole ring with a methoxyphenyl group and a carboxamide functional group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17N3O2 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H17N3O2/c1-17-13(8-10-16-17)14(18)15-9-7-11-3-5-12(19-2)6-4-11/h3-6,8,10H,7,9H2,1-2H3,(H,15,18) |
InChI Key |
GMJOVKVDGJAJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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